molecular formula C12H9BrFN3O2 B8790774 10-Bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide

10-Bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide

Cat. No. B8790774
M. Wt: 326.12 g/mol
InChI Key: ARJLVRVMHICBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide is a useful research compound. Its molecular formula is C12H9BrFN3O2 and its molecular weight is 326.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10-Bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

10-Bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide

Molecular Formula

C12H9BrFN3O2

Molecular Weight

326.12 g/mol

IUPAC Name

10-bromo-9-fluoro-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide

InChI

InChI=1S/C12H9BrFN3O2/c13-7-3-6-10(4-8(7)14)19-2-1-17-5-9(11(15)18)16-12(6)17/h3-5H,1-2H2,(H2,15,18)

InChI Key

ARJLVRVMHICBCD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(C=C2C3=NC(=CN31)C(=O)N)Br)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 5000-mL pressure tank reactor (10 atm) purged and maintained with an inert atmosphere of nitrogen was placed 9-Bromo-8-fluoro-2-iodo-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene (204 g, 498.79 mmol, 1.00 equiv), HMDS (403.5 g, 2.50 mol, 5.00 equiv), Pd(PPh3)Cl2 (11 g, 25.02 mmol, 0.05 equiv), and N,N-dimethylformamide (3 L). To the above CO (10 atm) was introduced in. The resulting solution was stirred overnight at 80° C. and quenched by the addition of 5 L of water. The solids were collected by filtration. The crude product was re-crystallized from 800 mL of EA. The mixture was stirred at 50° C. for 3 h. The solids were collected by filtration, washed with 3×100 mL of EA and dried to afford 48.5 g (30%) of 9-Bromo-8-fluoro-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene-2-carboxylic acid amide as a yellow solid. LC-MS: 326 [M+H]+; 1H-NMR (DMSO, 300 MHz, ppm): δ 8.75 (d, J=8.4 Hz, 1H), 7.79 (s, 1H), 7.61 (s, 1H), 7.16-7.11 (m, 2H), 4.49-4.50 (m, 4H).
Quantity
204 g
Type
reactant
Reaction Step One
Name
Quantity
403.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
Pd(PPh3)Cl2
Quantity
11 g
Type
reactant
Reaction Step Three
[Compound]
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 L
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Similar to as described in Example 10, A suspension of 10-bromo-9-fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (16.0 g, 39.12 mmol, 1.00 equiv)(US2012/245144A1), HMDS (19.3 g, 119.88 mmol, 3.06 equiv) and Pd(dppf)Cl2 CH2Cl2 (1.6 g, 1.95 mmol, 0.05 equiv) in N,N-dimethylformamide (240 mL) was stirred for 2 h at 70° C. under a carbon monoxide atmosphere (1 atm). After cooling to room temperature the reaction was quenched by addition of methanol (5 mL), diluted by ethyl acetate (1 L), washed with water (200×4 mL) and brine (200 mL), dried over sodium sulfate, and concentrated under vacuum. The residue was further purified by FC(Silica and ethyl acetate/petroether 2:1) to give 7.0 g (55%) of the titled compound as a grey solid.
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step One
Yield
55%

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